Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized benzofuran derivative, while reduction may produce a more reduced form of the compound .
Scientific Research Applications
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Studied for its potential anticancer properties.
These compounds share a common benzofuran core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
60216-15-1 |
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Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
ethyl 7-chloro-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H15ClO4/c1-2-15-10(13)8-6-4-3-5-7(12)9(6)16-11(8)14/h6-9H,2-5H2,1H3 |
InChI Key |
IKMSLRDWMBXPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCC(C2OC1=O)Cl |
Origin of Product |
United States |
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